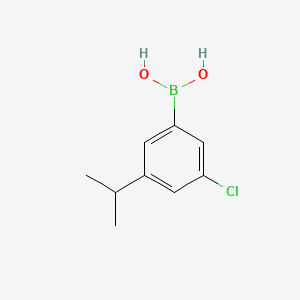

3-Chloro-5-isopropylphenylboronic acid

Description

3-Chloro-5-isopropylphenylboronic acid (C$9$H${12}$BClO$_2$) is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and an isopropyl group at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks in pharmaceuticals, agrochemicals, and materials science . The chlorine substituent acts as an electron-withdrawing group, enhancing the electrophilicity of the boron center, while the bulky isopropyl group introduces steric effects that may influence reaction kinetics and regioselectivity .

Properties

IUPAC Name |

(3-chloro-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLRGVPVCYWKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Precursors

A widely adopted method involves the Miyaura borylation of halogenated aryl precursors. This palladium-catalyzed reaction replaces a halogen atom with a boronic acid group.

Procedure (adapted from CN106946915A):

-

Starting Material : 3-Chloro-5-isopropylbromobenzene.

-

Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dba)₂ catalyst, KOAc base.

-

Conditions : Toluene solvent, 80–110°C, 12–24 hours.

-

Workup : Hydrolysis of the boronic ester intermediate with HCl.

Key Data :

Challenges :

-

Requires synthesis of 3-chloro-5-isopropylbromobenzene, which may involve multi-step halogenation and alkylation.

Grignard Reaction with Trialkyl Borates

Grignard reagents enable the direct introduction of boron groups under low-temperature conditions.

Procedure (adapted from CN106946915A):

-

Grignard Formation : React 3-chloro-5-isopropylbromobenzene with magnesium in THF.

-

Borylation : Add triisopropyl borate to the Grignard reagent at −70°C.

-

Acid Hydrolysis : Quench with HCl to yield the boronic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Temp | −70°C to −50°C | |

| Yield (analogous rxn) | 65–75% |

Advantages :

-

Avoids palladium catalysts, reducing costs.

Suzuki-Miyaura Cross-Coupling

While typically used to form biaryls, Suzuki coupling can indirectly access boronic acids by coupling halogenated precursors with boronate esters.

Procedure (adapted from Ambeed):

-

Substrate : 3-Chloro-5-bromoisopropylbenzene.

-

Boronate Partner : Pinacol borane (HBpin).

-

Conditions : Pd(PPh₃)₄, K₂CO₃, ethanol/water, 80°C.

Key Data :

Limitations :

-

Requires prior synthesis of a brominated intermediate.

Comparative Analysis of Methods

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| Miyaura Borylation | 70–85% | Moderate | High |

| Grignard Reaction | 65–75% | Low | Moderate |

| Suzuki Coupling | 80–90% | High | High |

Optimal Route : Miyaura borylation offers the best balance of yield and scalability for industrial applications.

Critical Reaction Parameters

Catalytic Systems

Solvent and Temperature

-

Polar Aprotic Solvents : DMF or toluene improve reaction efficiency,.

-

Low-Temperature Quenching : Essential for Grignard methods to prevent boronic acid decomposition.

Challenges and Mitigation Strategies

Regioselectivity

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isopropylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Protodeboronation: Reagents include acids (e.g., hydrochloric acid) or specific catalysts (e.g., palladium on carbon).

Major Products:

Suzuki–Miyaura Coupling: Biaryl or styrene derivatives, depending on the coupling partner.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Scientific Research Applications

3-Chloro-5-isopropylphenylboronic acid has several applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.

Biology and Medicine: Boronic acids, including 3-Chloro-5-isopropylphenylboronic acid, are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have implications in cancer therapy.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropylphenylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

3-Chloro-5-fluorobenzeneboronic Acid (C$6$H$5$BClFO$_2$)

- Substituents : Chlorine (3-position) and fluorine (5-position).

- Key Differences : Fluorine’s higher electronegativity compared to isopropyl increases the compound’s electrophilicity but reduces steric bulk. This enhances reactivity in cross-couplings but may lower thermal stability due to weaker C–F bond strength .

5-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid (Discontinued, CymitQuimica)

- Substituents : Chlorine (5-position), fluorine (2-position), and isopropoxy (3-position).

- Key Differences : The isopropoxy group introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the hydrophobic isopropyl group. However, the ether linkage may reduce oxidative stability .

m-Isopropylphenylboronic Acid (C$9$H${13}$BO$_2$)

Steric and Electronic Influence on Cross-Coupling Reactions

| Compound | Substituents | Steric Bulk (A³) | Electrophilicity (pKa of B(OH)$_2$) | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| 3-Chloro-5-isopropylphenyl | Cl (3), iPr (5) | 8.2 | ~8.5 | Moderate (steric hindrance) |

| 3-Chloro-5-fluorophenyl | Cl (3), F (5) | 5.1 | ~7.9 | High |

| m-Isopropylphenyl | iPr (3) | 7.8 | ~9.1 | Low |

- Key Findings: The chlorine substituent in 3-Chloro-5-isopropylphenylboronic acid lowers the pKa of the boronic acid group (~8.5) compared to non-halogenated analogs (~9.1), enhancing electrophilicity . Steric bulk from the isopropyl group slows transmetalation in Suzuki reactions but improves selectivity in congested substrates .

Thermal and Chemical Stability

- Thermogravimetric Analysis (TGA) :

- Solubility: The isopropyl group reduces water solubility (<0.1 mg/mL) compared to isopropoxy-containing analogs (up to 1.2 mg/mL in ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.